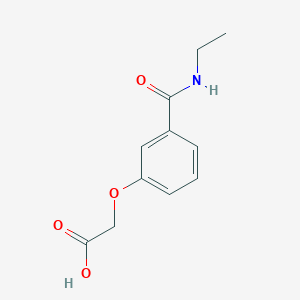

2-(3-(Ethylcarbamoyl)phenoxy)acetic acid

Description

Significance of Phenoxyacetic Acid Scaffolds in Chemical Biology

The significance of the phenoxyacetic acid scaffold lies in its ability to serve as a versatile template for designing molecules with diverse pharmacological activities. The aromatic ring and the carboxylic acid group provide key interaction points with biological macromolecules, such as enzymes and receptors. The ether linkage offers a degree of conformational flexibility, allowing the molecule to adopt optimal orientations for binding.

Researchers have extensively explored the modification of the phenoxyacetic acid core to develop agents with a wide array of therapeutic applications. These include anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic agents. The ease of synthesis and the ability to systematically alter the substitution pattern on the phenyl ring make this scaffold an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Overview of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid within this Chemical Class

Within the broad class of phenoxyacetic acid derivatives, this compound is distinguished by the presence of an ethylcarbamoyl group at the meta-position of the phenyl ring. This particular substitution introduces a hydrogen bond donor and acceptor site, which can significantly influence the compound's interaction with biological targets.

While extensive research has been conducted on the broader family of phenoxyacetic acids, detailed studies focusing specifically on this compound are limited in publicly available scientific literature. However, based on the known structure-activity relationships of related compounds, it is hypothesized that the ethylcarbamoyl group can play a crucial role in modulating the compound's biological activity and physicochemical properties. Research on analogous compounds with carbamoyl (B1232498) substitutions has shown their potential as inhibitors of various enzymes and as modulators of protein-protein interactions. For instance, a related compound, 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid, has been investigated as a novel small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 protein-protein interaction, which is implicated in cancer development. pharmacy180.com

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural components and data from analogous compounds. These properties are crucial for understanding its behavior in biological systems.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C11H13NO4 | - |

| Molecular Weight | 223.23 g/mol | - |

| Appearance | Likely a white or off-white solid | wikipedia.org |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents like ethanol (B145695) and DMSO. | wikipedia.org |

| pKa | The carboxylic acid group is expected to have a pKa in the acidic range, similar to the parent phenoxyacetic acid (pKa ≈ 3.7). | wikipedia.org |

Note: The data in this table, where not directly available for this compound, is inferred from the properties of the parent phenoxyacetic acid and general principles of organic chemistry.

Synthesis of this compound

A plausible synthetic route for this compound can be devised based on established methods for the synthesis of phenoxyacetic acid derivatives. A common and effective method is the Williamson ether synthesis.

The synthesis would likely involve the following key steps:

Preparation of the Phenolic Precursor: The synthesis would commence with a commercially available starting material, such as 3-aminophenol. This would be reacted with ethyl isocyanate to form the corresponding N-ethyl-3-hydroxy-phenylurea.

Williamson Ether Synthesis: The resulting phenolic intermediate would then be reacted with an ester of chloroacetic acid, such as ethyl chloroacetate (B1199739), in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone (B3395972) or DMF). This reaction forms the ether linkage.

Hydrolysis: The final step would involve the hydrolysis of the resulting ester to the desired carboxylic acid, this compound. This is typically achieved by treatment with a base, such as sodium hydroxide (B78521), followed by acidification.

Detailed Research Findings

Studies on phenoxyacetic acid derivatives with substitutions at the meta-position have demonstrated a range of biological effects. For example, various meta-substituted phenoxyacetic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The nature and position of the substituent on the phenyl ring have been shown to be critical for the observed biological activity. nih.gov

Furthermore, the introduction of an amide or carbamoyl group has been a strategy in the design of various bioactive molecules. For instance, a quantitative structure-activity relationship (QSAR) study was performed on a series of (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives for the treatment of chronic diabetic complications, indicating the relevance of the carbamoyl moiety in this therapeutic area.

Spectroscopic Data of a Related Compound

While specific spectroscopic data for this compound is not available, the following table provides representative data for a structurally related N-substituted phenoxyacetamide, which can offer an indication of the expected spectral characteristics.

| Spectroscopic Technique | Characteristic Peaks/Signals for a Representative N-substituted Phenoxyacetamide |

| ¹H NMR | Signals corresponding to aromatic protons, the -OCH₂- protons (typically a singlet around 4.5-5.0 ppm), and protons of the N-alkyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the amide, the -OCH₂- carbon, and the carbons of the N-alkyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide, the N-H stretch, the C-O-C stretch of the ether, and aromatic C-H stretches. |

Note: This data is generalized from typical spectra of N-substituted phenoxyacetamides and is for illustrative purposes only.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-[3-(ethylcarbamoyl)phenoxy]acetic acid |

InChI |

InChI=1S/C11H13NO4/c1-2-12-11(15)8-4-3-5-9(6-8)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |

InChI Key |

GHZYGXAAXYBUKA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 2 3 Ethylcarbamoyl Phenoxy Acetic Acid

Fundamental Synthetic Routes to Phenoxyacetic Acid Core Structures

The phenoxyacetic acid moiety serves as the foundational scaffold of the target molecule. jetir.orghmdb.ca Its synthesis is well-established in organic chemistry, with primary methods revolving around the formation of an ether linkage between a phenol (B47542) and an acetic acid derivative.

The most direct and historically significant method for preparing phenoxyacetic acids is a variation of the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of a halogen on a chloroacetic acid derivative by a phenoxide ion.

The process typically begins with the deprotonation of a substituted phenol using a suitable base, such as sodium hydroxide (B78521) (NaOH), to form the more nucleophilic sodium phenolate (B1203915). wikipedia.orggoogle.com This phenolate is then reacted with sodium chloroacetate (B1199739) in an aqueous medium. wikipedia.org The phenolate anion performs a nucleophilic attack on the methylene (B1212753) carbon of the chloroacetate, displacing the chloride ion and forming the ether bond. wikipedia.org The reaction is generally heated to ensure a reasonable rate. google.com Following the etherification, the resulting sodium salt of the phenoxyacetic acid is acidified, typically with a strong mineral acid like hydrochloric acid (HCl), to protonate the carboxylate and precipitate the final phenoxyacetic acid product. wikipedia.org

A general scheme for this reaction is as follows:

C₆H₅O⁻Na⁺ + ClCH₂COO⁻Na⁺ → C₆H₅OCH₂COO⁻Na⁺ + NaCl wikipedia.org

C₆H₅OCH₂COO⁻Na⁺ + HCl → C₆H₅OCH₂COOH + NaCl wikipedia.org

For the synthesis of the specific precursor to the target molecule, a meta-substituted phenol, such as 3-hydroxybenzoic acid, would be used as the starting material.

| Reactants | Reagents/Solvents | Conditions | Key Transformation |

| Substituted Phenol | Sodium Hydroxide (NaOH) | Aqueous solution | Formation of sodium phenolate |

| Sodium Phenolate | Sodium Chloroacetate | Heating in water | Ether bond formation |

| Sodium Phenoxyacetate | Hydrochloric Acid (HCl) | Acidification (to low pH) | Protonation to carboxylic acid |

This classical approach is widely used due to its reliability and the availability of inexpensive starting materials. google.comresearchgate.net

An alternative strategy involves the use of chloroacetic acid esters (e.g., ethyl chloroacetate) instead of chloroacetic acid itself. In this pathway, the phenolate ion reacts with the chloroacetate ester to form a phenoxyacetic acid ester. This intermediate ester can be isolated and purified before being hydrolyzed to the final carboxylic acid.

This two-step approach can be advantageous for purification and may be necessary if other functional groups in the molecule are sensitive to the conditions of the direct etherification with chloroacetic acid. The hydrolysis of the ester is typically achieved under basic conditions, for example, by stirring with lithium hydroxide (LiOH) in a solvent mixture like tetrahydrofuran (B95107) and water. chemicalbook.com After the reaction is complete, the mixture is worked up by removing the organic solvent, followed by acidification to yield the carboxylic acid. chemicalbook.com

This method provides a versatile route to the phenoxyacetic acid core, allowing for the protection of the carboxylic acid functionality as an ester during the initial synthesis steps.

Strategies for the Introduction of the Ethylcarbamoyl Moiety

The ethylcarbamoyl group [-C(O)NHCH₂CH₃] is an amide functionality. Its introduction onto the phenoxyacetic acid framework requires a regioselective approach to ensure it is positioned correctly on the aromatic ring, followed by a reliable amide bond-forming reaction.

The formation of an amide bond is a cornerstone of organic synthesis. nih.gov The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. libretexts.org Therefore, the carboxylic acid must first be "activated". fishersci.co.uk

For the synthesis of 2-(3-(ethylcarbamoyl)phenoxy)acetic acid, a key intermediate would be a phenoxyacetic acid derivative bearing a carboxylic acid group at the meta-position of the benzene (B151609) ring (e.g., 3-carboxyphenoxyacetic acid). This precursor can then be reacted with ethylamine (B1201723) to form the desired ethylcarbamoyl group.

Several classes of coupling reagents are employed to facilitate this transformation:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. fishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (ethylamine) to form the amide bond. fishersci.co.uk These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and suppress side reactions. fishersci.co.uk

Boron-Based Reagents: Boron-mediated amidation has emerged as a powerful alternative. acs.org Borate esters such as B(OCH₂CF₃)₃ can facilitate the direct formation of amides from equimolar amounts of a carboxylic acid and an amine under relatively simple, often air-tolerant conditions. acs.org

| Coupling Method | Reagents | Typical Solvent | Advantages |

| Carbodiimide Coupling | EDC, DCC, DIC; often with HOBt | DMF, DCM | High yields, widely applicable fishersci.co.uk |

| Boron-Mediated | B(OCH₂CF₃)₃ | Acetonitrile (MeCN) | Operationally simple, equimolar reactants acs.org |

The choice of method depends on the specific substrate, desired reaction conditions, and functional group tolerance. nih.gov

Achieving the correct 1,3-substitution pattern on the benzene ring is critical and is dictated by the principles of electrophilic aromatic substitution and the directing effects of the substituents. A retrosynthetic analysis is useful for planning the synthetic sequence. khanacademy.org

A logical and efficient strategy would begin with a commercially available, meta-substituted starting material, such as 3-hydroxybenzoic acid . The two key functional groups on this precursor are a hydroxyl group (-OH) and a carboxylic acid group (-COOH).

The hydroxyl group is an activating, ortho, para-director.

The carboxylic acid group is a deactivating, meta-director.

The synthesis can proceed via the following pathway:

Etherification: The phenolic -OH group of 3-hydroxybenzoic acid is selectively reacted with a chloroacetic acid derivative (as described in section 2.1.1). The carboxyl group is less nucleophilic and does not interfere. This step forms the phenoxyacetic acid ether linkage, yielding 3-carboxyphenoxyacetic acid.

Amidation: The carboxylic acid group that was originally on the benzene ring is then activated and coupled with ethylamine (as described in section 2.2.1) to form the ethylcarbamoyl moiety.

This sequence is efficient because it utilizes the inherent reactivity and directing effects of the functional groups on the starting material to build the target molecule without the need for complex protecting group strategies or isomerization steps.

Optimization of Synthetic Yields and Purity in Laboratory Settings

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. bcrec.idlookchem.com Several laboratory techniques are essential for optimizing the synthesis of this compound.

The progress of each reaction step, from etherification to amidation, should be carefully monitored. Thin-Layer Chromatography (TLC) is a rapid and effective method for tracking the consumption of starting materials and the formation of products. This allows for the determination of the optimal reaction time, preventing the formation of byproducts from over-reaction or low yields from incomplete conversion.

Once the reaction is complete, purification of the crude product is necessary. The choice of technique depends on the physical properties of the product and impurities.

Extraction: Liquid-liquid extraction is used during the workup to separate the product from water-soluble reagents and byproducts. For instance, after acidification, the phenoxyacetic acid product can be extracted into an organic solvent like diethyl ether.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the solution. google.com

Column Chromatography: For mixtures that are difficult to separate by other means, flash column chromatography provides a high degree of purification by separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel).

| Parameter | Optimization Strategy | Purpose |

| Reaction Time | Monitor reaction progress using TLC. | Ensure complete conversion without byproduct formation. |

| Stoichiometry | Use precise molar equivalents of reactants and reagents. | Maximize conversion of the limiting reagent. |

| Temperature | Control heating or cooling as required by the specific reaction. google.comgoogle.com | Control reaction rate and minimize side reactions. |

| Purification | Employ recrystallization, extraction, and/or column chromatography. google.com | Remove unreacted starting materials, reagents, and byproducts to achieve high product purity. |

By systematically applying these optimization and purification strategies at each stage of the synthesis, high yields and excellent purity of this compound can be achieved in a laboratory setting. researchgate.net

Contemporary Advances in Phenoxyacetic Acid Derivative Synthesis

While the fundamental synthetic strategies for phenoxyacetic acids have been established for some time, contemporary research focuses on improving the efficiency, selectivity, and environmental sustainability of these methods. These advancements are largely centered around the development of novel catalytic systems and the application of green chemistry principles.

Modern synthetic chemistry has seen a significant shift towards catalytic processes to enhance the efficiency and sustainability of reactions like the Williamson ether synthesis. In the context of producing phenoxyacetic acid derivatives, several catalytic approaches have been explored to overcome the limitations of traditional stoichiometric methods.

One of the most significant advancements has been the application of phase-transfer catalysis (PTC) . This technique is particularly useful for reactions involving a water-soluble nucleophile (the phenoxide) and an organic-soluble electrophile (the alkyl halide). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This method offers several advantages, including milder reaction conditions, the use of inexpensive and less hazardous bases like potassium carbonate, and often improved reaction rates and yields. The use of ultrasound in conjunction with PTC has been shown to further accelerate the reaction.

Recent research has also explored the use of transition metal catalysts , such as copper(I) and palladium(0), to promote the etherification reaction. numberanalytics.com These catalysts can activate the reactants and facilitate the carbon-oxygen bond formation under milder conditions than traditional methods. For instance, copper-catalyzed Ullmann-type couplings can be adapted for the synthesis of aryl ethers.

Furthermore, there is growing interest in heterogeneous catalysis , where the catalyst is in a different phase from the reactants. This approach simplifies catalyst recovery and product purification, contributing to a more sustainable process. For example, solid-supported catalysts can be employed in the Williamson ether synthesis, allowing for easy separation from the reaction mixture by filtration.

The development of organocatalysis also presents new opportunities. Small organic molecules can be used to catalyze the etherification reaction, avoiding the use of potentially toxic and expensive metal catalysts. While still an emerging area for this specific application, organocatalysis aligns well with the principles of green chemistry.

| Catalytic Approach | Key Features | Potential Advantages | Representative Catalysts |

|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Facilitates reaction between reactants in immiscible phases. | Milder conditions, use of inexpensive bases, improved yields. | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide) |

| Transition Metal Catalysis | Activation of reactants through metal complexes. | Milder reaction conditions, potential for high selectivity. | Copper(I) salts, Palladium(0) complexes |

| Heterogeneous Catalysis | Catalyst is in a different phase from reactants. | Easy catalyst recovery and reuse, simplified product purification. | Solid-supported catalysts |

| Organocatalysis | Use of small organic molecules as catalysts. | Avoidance of metal catalysts, often milder conditions. | Various small organic molecules |

The principles of green chemistry are increasingly influencing the design of synthetic routes for phenoxyacetic acid derivatives, aiming to reduce the environmental impact of chemical processes.

A prominent green chemistry approach is the use of microwave-assisted synthesis . farmaciajournal.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. farmaciajournal.com Solvent-free microwave-assisted synthesis of phenoxyacetic acid derivatives has been reported, further enhancing the green credentials of this technique by eliminating the need for volatile organic solvents.

The choice of solvent is a critical aspect of green chemistry. There is a growing trend towards replacing traditional volatile organic solvents with more sustainable alternatives. Water is an ideal green solvent due to its non-toxicity and availability. Research has also focused on the use of ionic liquids and deep eutectic solvents as reaction media for Williamson ether synthesis. numberanalytics.com These solvents often have low volatility and can be recycled, reducing waste. A patent for the synthesis of phenoxyacetic acid derivatives highlights a method that recycles the solvent and wastewater, achieving a utilization rate of the recycled solvent greater than 95% and reducing wastewater discharge by over 95%. google.comwipo.int

Atom economy is another core principle of green chemistry. Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. Catalytic approaches, as discussed in the previous section, inherently improve atom economy by reducing the need for stoichiometric reagents.

Finally, the development of flow chemistry processes for the synthesis of phenoxyacetic acid derivatives offers significant advantages in terms of safety, scalability, and process control. nih.gov Continuous flow reactors can provide better heat and mass transfer, leading to more efficient and consistent production.

| Green Chemistry Principle/Technique | Application in Phenoxyacetic Acid Synthesis | Key Benefits |

|---|---|---|

| Microwave-Assisted Synthesis | Accelerates the etherification reaction. | Reduced reaction times, higher yields, potential for solvent-free conditions. farmaciajournal.com |

| Ultrasound-Assisted Synthesis | Enhances reaction rates through sonochemistry. | Faster reactions, improved yields, milder overall conditions. nih.gov |

| Sustainable Solvents | Use of water, ionic liquids, or deep eutectic solvents as reaction media. | Reduced use of volatile organic compounds, potential for solvent recycling. numberanalytics.com |

| Waste Reduction and Recycling | Recycling of solvents and wastewater. | Minimized environmental impact, improved process sustainability. google.comwipo.int |

| Flow Chemistry | Continuous production in flow reactors. | Improved safety, scalability, and process control. nih.gov |

Advanced Molecular and Electronic Structure Investigations of 2 3 Ethylcarbamoyl Phenoxy Acetic Acid

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly through quantum chemical calculations, offers profound insights into the molecular structure and electronic behavior of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid. These computational approaches allow for a detailed exploration of conformational possibilities, dynamic behavior, and charge distribution across the molecule.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to evaluate molecular structures, vibrational spectra, and energies. researchgate.net It serves as a cost-efficient tool for computing the structural features of complex organic molecules. researchgate.net For a molecule like this compound, which has several rotatable bonds, DFT is instrumental in identifying the most stable conformations. The process involves calculating the potential energy surface by systematically rotating key dihedral angles, such as those associated with the phenoxy-acetic acid linkage and the ethylcarbamoyl side chain. By optimizing the geometry at a selected level of theory, such as B3LYP with a 6-311G++(d,p) basis set, researchers can determine the global minimum energy structure and other low-energy conformers. semanticscholar.org This analysis is crucial for understanding how the molecule's shape influences its interactions and properties. Although specific calculations for this compound are not publicly available, the methodology is widely applied to similar phenoxyacetic acid derivatives to understand their structural preferences. researchgate.netnih.gov

Molecular Dynamics Simulations for Structural Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD studies on this compound are not documented in the provided literature, this technique is invaluable for understanding the structural dynamics of such molecules in various environments, like in a solvent. researchgate.netamazonaws.com An MD simulation would begin with a stable conformation, often derived from DFT calculations, and then solve Newton's equations of motion for the system. This allows for the observation of conformational changes, solvent interactions, and the flexibility of different parts of the molecule, such as the ethyl and acetic acid groups. Such simulations can reveal how intermolecular forces, like hydrogen bonding with solvent molecules, affect the molecule's shape and behavior, providing a dynamic picture that complements the static view from DFT. researchgate.net

Electrostatic Potential Surface Analysis and Charge Distribution

The molecular electrostatic potential (MEP) surface analysis is a key tool for understanding the charge distribution within a molecule and predicting its reactivity. researchgate.netwuxiapptec.com The MEP map illustrates the electrostatic potential on the molecule's electron density surface, with different colors representing regions of varying potential. wuxiapptec.com Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), susceptible to nucleophilic attack. wuxiapptec.comwalisongo.ac.id For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid and carbonyl groups, highlighting them as sites for hydrogen bonding and electrophilic interaction. researchgate.netresearchgate.net Conversely, the acidic proton of the carboxyl group and the N-H proton of the amide group would appear as regions of high positive potential. wuxiapptec.com This analysis provides critical insights into the molecule's reactivity and intermolecular interaction sites. walisongo.ac.id

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for the structural elucidation and characterization of newly synthesized compounds. Methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C. For this compound, ¹H NMR would provide information on the number of different types of protons and their neighboring environments. For instance, the acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically in the 10-12 ppm range. libretexts.org The protons on the aromatic ring would appear in the aromatic region (around 7-8 ppm), with their splitting patterns revealing their substitution pattern. The methylene (B1212753) protons of the acetic acid group and the ethyl group would also have characteristic chemical shifts and multiplicities. libretexts.orgijpsr.com Similarly, ¹³C NMR spectroscopy would show distinct signals for each unique carbon atom, including the carbonyl carbons of the acid and amide groups, which appear significantly downfield. libretexts.orgijpsr.com

Table 1: Illustrative ¹H NMR Data for this compound This table is illustrative and predicts general chemical shift ranges.

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| Amide (-NH-) | 7.5 - 8.5 | Triplet |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet |

| Methylene (-O-CH₂-) | 4.5 - 4.8 | Singlet |

| Methylene (-NH-CH₂-) | 3.2 - 3.5 | Quartet |

| Methyl (-CH₃) | 1.1 - 1.3 | Triplet |

Infrared (IR) and Raman Spectroscopy in Aromatic System Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds. nih.gov For this compound, IR spectroscopy would show characteristic absorption bands. A very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer would be expected from 2500 to 3300 cm⁻¹. libretexts.org The C=O stretching vibrations of the carboxylic acid and the amide group would appear as strong, distinct bands in the region of 1650-1760 cm⁻¹. rsc.org The N-H stretch of the secondary amide would be visible around 3300 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for analyzing the aromatic ring system and the C-C backbone of the molecule. nih.gov

Table 2: Illustrative IR Absorption Data for this compound This table is illustrative and predicts general absorption regions.

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide | N-H stretch | 3250 - 3350 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Ether | C-O stretch | 1200 - 1275 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound (molecular formula C₁₁H₁₃NO₄), the exact molecular weight is 223.0845 g/mol . In a typical mass spectrometry experiment, this compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, depending on the ionization technique used.

The fragmentation of this compound under mass spectrometry conditions can be predicted by analyzing its constituent functional groups: a carboxylic acid, an ether linkage, an aromatic ring, and a secondary amide. The fragmentation pathways are generally dominated by cleavages at the most labile bonds, leading to the formation of stable ions.

Aromatic amides commonly undergo cleavage of the N-CO bond, which results in the formation of a stable aryl acylium cation. nih.govrsc.org For this compound, several key fragmentation pathways can be anticipated:

Alpha cleavage of the amide bond: Cleavage of the bond between the amide nitrogen and the carbonyl carbon is a common fragmentation route for amides. nih.govrsc.orgyoutube.com This would result in the formation of a resonance-stabilized acylium ion.

Ether bond cleavage: The C-O bond of the ether linkage can cleave, leading to fragments characteristic of the phenoxy and acetic acid moieties.

Carboxylic acid fragmentation: Carboxylic acids can fragment through the loss of water ([M-H₂O]⁺) or the loss of the entire carboxyl group ([M-COOH]⁺). libretexts.org

Cleavage of the ethyl group: Fragmentation can occur at the N-ethyl bond of the amide group.

Based on these principles, a theoretical fragmentation pattern can be proposed. The expected major fragments, their mass-to-charge ratios (m/z), and their proposed structures are detailed in the table below.

| m/z | Proposed Fragment Structure | Description of Loss |

|---|---|---|

| 223 | [C₁₁H₁₃NO₄]⁺ | Molecular Ion |

| 178 | [C₁₁H₁₂NO₂]⁺ | Loss of -COOH (formic acid radical) |

| 164 | [C₉H₉O₃]⁺ | Loss of ethylamine (B1201723) (C₂H₅NH₂) from [M+H]⁺ via N-CO cleavage |

| 151 | [C₈H₇O₃]⁺ | Loss of the ethylcarbamoyl group (-CONHC₂H₅) |

| 121 | [C₇H₅O₂]⁺ | Acylium ion from cleavage of the O-CH₂ bond |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from cleavage of the ether bond |

| 72 | [C₃H₆NO]⁺ | Ethylcarbamoyl cation |

Intermolecular Interactions and Hydrogen Bonding Analysis

The supramolecular architecture of this compound in the solid state is dictated by a network of intermolecular interactions, primarily hydrogen bonds. The molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, which allows for the formation of complex and stable crystal lattices.

The key hydrogen bonding sites are:

Hydrogen Bond Donors: The hydroxyl proton (-OH) of the carboxylic acid group and the amine proton (N-H) of the ethylcarbamoyl group.

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the carboxylic acid, the ether oxygen (-O-), and the carbonyl oxygen (C=O) of the amide group. nih.govhmdb.ca

Based on the common hydrogen bonding motifs observed in related structures, such as other phenoxyacetic acids and aromatic amides, several predictable interactions can be described for this compound. nih.govresearchgate.netnih.gov

Carboxylic Acid Dimerization: Carboxylic acids frequently form highly stable centrosymmetric dimers through a pair of O-H···O=C hydrogen bonds. researchgate.net This R²₂(8) ring motif is a very common and robust feature in the crystal structures of carboxylic acids.

Amide Chain Formation: The N-H group of the amide can act as a donor to the carbonyl oxygen of a neighboring amide group (N-H···O=C). This interaction typically leads to the formation of infinite chains or tapes, a characteristic packing pattern for primary and secondary amides. mdpi.comresearchgate.net

Cross-linking Interactions: In addition to these primary motifs, other hydrogen bonds can form that link these structures together. For example, the carboxylic acid carbonyl oxygen could accept a hydrogen bond from the amide N-H of another molecule, or the amide carbonyl could interact with the carboxylic acid -OH. These interactions would create a more complex two-dimensional or three-dimensional network. nih.gov

The interplay between the strong carboxylic acid dimers and the persistent amide chains likely results in a layered or sheet-like supramolecular structure. The specific arrangement would depend on the conformational preferences of the molecule and the efficiency of crystal packing.

| Donor Group | Acceptor Group | Potential Supramolecular Motif |

|---|---|---|

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Centrosymmetric Dimer (R²₂(8) ring) |

| Amide (N-H) | Amide (C=O) | Infinite Chain or Tape (C(4) chain) |

| Amide (N-H) | Carboxylic Acid (C=O) | Cross-linking between amide chains and acid dimers |

| Carboxylic Acid (-OH) | Amide (C=O) | Cross-linking between acid dimers and amide chains |

| Amide (N-H) | Ether (-O-) | Inter-chain/Inter-dimer linkage |

Mechanistic Elucidation of Biological Interactions of 2 3 Ethylcarbamoyl Phenoxy Acetic Acid Derivatives in Vitro and Pre Clinical Perspectives

Cellular Pathway Interrogation in Model Systems

The interaction of these derivatives with their molecular targets leads to the modulation of key cellular signaling pathways, which has been studied in various model systems.

The disruption of the β-catenin/BCL9 interaction by 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives directly impacts the Wnt signaling pathway.

Suppression of Wnt Signaling: In cancer cells with aberrant Wnt signaling, these compounds have been shown to dose-dependently suppress Wnt signaling transactivation. nih.gov This leads to the downregulation of oncogenic Wnt target gene expression. nih.gov The on-target activity of these inhibitors resulted in the selective inhibition of the growth of cancer cells that are dependent on this pathway. nih.gov This highlights the therapeutic potential of this class of compounds in cancers driven by hyperactive Wnt signaling.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Derivatives of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid have been shown to induce apoptosis through various mechanisms.

Apoptosis in Liver Cancer Cells: As mentioned earlier, novel phenoxyacetamide derivatives have been shown to be potent inducers of apoptosis in HepG2 cells. One such compound induced a significant increase in both early and late apoptotic cell populations. It also caused a 2.12-fold increase in the necrotic cell population compared to control cells. This pro-apoptotic activity is linked to the inhibition of PARP-1.

Apoptosis in Cancers Resistant to Conventional Therapies: While not directly involving the named compound, research into other structurally related molecules, such as 2,3-disubstituted indoles, has shown that they can exert cytostatic effects in cancer cells that are resistant to apoptosis. nih.gov This suggests that the broader chemical space around the core phenoxyacetic acid structure may hold potential for developing agents that can overcome apoptosis resistance in challenging cancers.

| Compound Class | Cell Line | Observed Effect | Proposed Mechanism |

| Phenoxyacetamide derivatives | HepG2 | Induction of early and late apoptosis, increased necrosis | PARP-1 Inhibition |

| 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives | Cancer cells with aberrant Wnt signaling | Selective inhibition of cell growth | Wnt signaling suppression |

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The exploration of this compound and its derivatives is deeply rooted in the principles of structure-activity relationship (SAR) studies. SAR analysis is fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the broader class of phenoxyacetic acid derivatives, SAR studies have been instrumental in identifying key structural motifs responsible for their interaction with various biological targets. mdpi.comnih.gov These studies involve systematic modifications of the core scaffold—comprising the phenoxy group, the acetic acid moiety, and various substituents—to map the chemical space and optimize for desired pharmacological effects. nih.gov The molecular structure, including the type and position of substituents on the aromatic ring, significantly determines the physicochemical properties and, consequently, the biological activity and reactivity of these compounds. mdpi.com

Key areas of modification often include the aromatic ring, the acidic head group, and the linker connecting them. For instance, the introduction of chloro-substituents into the aromatic ring can alter the electronic structure and polarity, thereby influencing biological activity. mdpi.com Similarly, modifications at the α-position of the acetic acid side chain are critical, as this position is often sensitive to substituent variation. nih.gov These systematic investigations have guided the design of phenoxyacetic acid derivatives as potent agents for diverse targets, including free fatty acid receptor 1 (FFA1), cyclooxygenase-2 (COX-2), and peroxisome proliferator-activated receptor δ (PPARδ). nih.govnih.govnih.gov

The optimization of biological activity for phenoxyacetic acid derivatives involves strategic modifications to different parts of the molecule. Research has shown that even minor structural changes can lead to significant shifts in potency and selectivity.

Aromatic Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of activity. For example, in the development of selective COX-2 inhibitors, incorporating a bromine or chloro-substitution at the para-position of the phenoxy ring resulted in heightened inhibitory activity. nih.gov Specifically, a para-chloro substitution on a linked phenyl ring displayed superior inhibitory effects compared to para-methyl or unsubstituted analogs. nih.gov In another study on herbicides, the number and location of chlorine atoms on the phenoxyacetic acid ring were shown to change the molecule's reactivity and aromaticity, with 2,3-dichloro and 2,4-dichloro derivatives being more reactive than the unsubstituted parent acid. mdpi.com

α-Position Modification: The carbon atom alpha to the carboxylic acid (the α-position) is a key site for modification. In the development of inhibitors for the Pseudomonas aeruginosa type III secretion system (T3SS), varying the substituents at this position on phenoxyacetamide scaffolds was a primary focus of SAR investigation. nih.gov

Amide/Acid Moiety Modification: The carboxylic acid group is often a key interaction point with biological targets but can be modified to an amide or other bioisosteres to improve properties. In the pursuit of FFA1 agonists, a series of phenoxyacetic acid derivatives were modified, leading to the discovery of a potent candidate. nih.gov Similarly, phenoxyacetamide derivatives, where the acid is replaced by an amide, have shown promise as T3SS inhibitors. nih.gov

The following table summarizes modification strategies and their observed impact on the biological activity of phenoxyacetic acid derivatives.

| Scaffold/Compound Class | Modification Site | Modification | Impact on Biological Activity | Target |

| Phenoxyacetic Acid Hydrazones | Phenyl Ring | Para-chloro substitution | Superior inhibitory effects nih.gov | COX-2 |

| Phenoxyacetic Acid Hydrazones | Phenyl Ring | Para-bromo substitution | Heightened inhibitory activity nih.gov | COX-2 |

| Phenoxyacetamides | α-position of amide | Substituent variation | Sensitive position for SAR, affecting potency nih.gov | P. aeruginosa T3SS |

| Phenoxyacetic Acid | Aromatic Ring | Chlorine substitution (e.g., 2,4-D) | Increased reactivity and decreased aromaticity mdpi.com | Herbicidal targets |

Computational methods are integral to modern drug discovery, enabling the prediction of biological activity and guiding the rational design of new ligands. nih.gov For phenoxyacetic acid derivatives, various computational techniques have been employed to elucidate SAR and predict interactions with target proteins.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Molecular modeling studies, including docking, have been used to explain the complex interactions between potent phenoxyacetic acid derivatives and the COX-2 enzyme, highlighting their therapeutic potential. nih.govresearchgate.net Docking simulations were also a key part of a study on FFA1 agonists, helping to rationalize the observed biological activities. nih.gov In another example, synthesized phenoxy acetamide (B32628) derivatives were docked into the active site of PARP-1, with the results aligning well with experimental inhibition assays. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models can predict the activity of novel compounds before synthesis. nih.gov For phenoxyacetic acid derivatives, QSAR approaches can be used to understand how physicochemical properties like polarity and electronic charge distribution, influenced by substitutions, correlate with their herbicidal or antimicrobial effects. mdpi.com Machine learning-based QSAR models are increasingly used to predict various biological endpoints, including skin sensitization potential for small organic molecules. researchgate.netuni-hamburg.de

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (a pharmacophore) required for biological activity. By assessing the pharmacophoric features of well-established pharmaceutical agents, researchers can design novel candidates with improved properties. nih.gov

Ligand-Based Target Prediction: In the absence of a known protein structure, ligand-based methods can predict potential biological targets by comparing the structural similarity of a new compound to libraries of molecules with known activities. nih.gov This approach assumes that structurally similar compounds are likely to bind to similar targets. scienceopen.com

These computational tools accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potential, thereby reducing time and cost. nih.govscienceopen.com

In the process of drug design, potency is a primary measure of a compound's activity, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). However, potency alone can be misleading, as larger molecules often exhibit higher potency simply due to having more contact points with the target. Therefore, metrics like Ligand Efficiency (LE) have become crucial for optimizing leads. nih.gov

LE scales the binding affinity of a compound by its size (typically the number of non-hydrogen atoms), providing a measure of the binding energy per atom. nih.gov This metric helps in identifying small "fragment" hits that bind efficiently and are therefore excellent starting points for optimization. nih.gov

In the development of phenoxyacetic acid derivatives as FFA1 agonists, chemical modifications were explicitly guided by both ligand efficiency (LE) and ligand lipophilicity efficiency (LLE). nih.gov This strategy led to the discovery of a promising candidate that not only had robust agonistic activity (EC50 = 43.6 nM) but also possessed desirable LE and LLE values, indicating an efficient and well-optimized interaction with the target. nih.govresearchgate.net

The table below presents potency data for selected phenoxyacetic acid derivatives against various targets, illustrating the range of activities achieved through chemical modification.

| Compound/Derivative | Target | Potency (IC50/EC50) |

| Phenoxyacetic acid derivative (Compound 16) | FFA1 | 43.6 nM (EC50) nih.gov |

| Phenoxyacetic acid derivative (Compound 18b) | FFA1 | 62.3 nM (EC50) researchgate.net |

| Phenoxyacetic acid derivative (XIV) | COX-2 | 0.06 µM (IC50) nih.gov |

| Phenoxyacetic acid hydrazone (Compound 5f) | COX-2 | 0.06 µM (IC50) nih.gov |

| Phenoxyacetamide derivative (Compound I) | PARP-1 | 1.52 nM (IC50) mdpi.com |

| Phenoxyacetamide derivative (Compound I) | HepG2 cells | 1.43 µM (IC50) mdpi.com |

Phenotypic Screening and Biological Activity Profiling in In Vitro Assays

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify agents that produce a desired biological effect, without a priori knowledge of the drug's target. This approach is complementary to target-based screening and is crucial for understanding a compound's effect in a more complex biological context. youtube.com For derivatives of this compound, a variety of in vitro assays are employed to profile their biological activities and elucidate their mechanisms of action.

Cell-based assays are essential tools for confirming that a compound interacts with its intended target within a cellular environment and for measuring the downstream consequences of that interaction. nuvisan.com

Target Engagement Assays: These assays directly measure the binding of a compound to its target protein inside intact cells. The Cellular Thermal Shift Assay (CETSA) is one such method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. nih.govresearchgate.net Another prominent technique is the NanoBRET™ Target Engagement Assay, which uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-kinase fusion protein in living cells. reactionbiology.com These assays provide definitive evidence that a compound reaches and binds to its target in a physiological context. youtube.com

Pathway Response Assays: These assays measure the functional outcome of target engagement. For phenoxyacetic acid derivatives designed as FFA1 agonists, a key assay measures glucose-stimulated insulin (B600854) secretion in pancreatic β-cell lines. researchgate.net For COX-2 inhibitors, cell-based assays would quantify the production of prostaglandins, the downstream products of COX-2 activity. nih.gov Cytotoxicity assays, such as the MTT assay, are widely used to evaluate the anti-proliferative activity of compounds against various cancer cell lines, as demonstrated for phenoxyacetamide derivatives tested on HepG2 and MCF-7 cells. mdpi.comjetir.org

These assays are critical for validating hits from initial screens and for establishing a clear link between target engagement and the desired cellular phenotype. nuvisan.com

Derivatives of phenoxyacetic acid have been investigated for their potential as antimicrobial and specifically anti-mycobacterial agents. jetir.org The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new classes of therapeutics. nih.gov

Research in this area involves synthesizing novel phenoxyacetic acid derivatives and evaluating their activity against pathogenic strains. In one study, chalcones derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid were reacted with acid hydrazides to create new derivatives that were subsequently tested for anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv. Another line of research described the synthesis of highly substituted pyrrole-N-acetic acid derivatives which exhibited potent activity against M. tuberculosis H37Rv, with some compounds showing MIC values in the low micromolar range (2.97 µM) and low cytotoxicity against human cell lines. nih.gov

The standard method for determining in vitro activity is the Minimum Inhibitory Concentration (MIC) assay, which identifies the lowest concentration of a compound that prevents visible growth of the microorganism. The Microplate Alamar Blue Assay (MABA) is a common, colorimetric method used to determine the MIC of compounds against M. tuberculosis. nih.gov

The following table summarizes the anti-mycobacterial activity of selected compounds related to the phenoxyacetic acid scaffold.

| Compound Class | Tested Organism | Activity (MIC) | Notes |

| Pyrrole-N-acetic acid derivatives (5n, 5q, 5r) | M. tuberculosis H37Rv | ~2.97 µM nih.gov | Low cytotoxicity (Selectivity Index >16.83) nih.gov |

| 2-(Phenylthio) benzoylarylhydrazone (Compound 4g) | M. tuberculosis H37Rv | 2.96 µg/mL (IC90) nih.gov | A sulfur-linked bioisostere of the phenoxy scaffold. |

| 2-(Phenylthio) benzoylarylhydrazone (Compound 4f) | M. tuberculosis H37Rv | 7.57 µg/mL (IC90) nih.gov | A sulfur-linked bioisostere of the phenoxy scaffold. |

These studies highlight the potential of the broader phenoxyacetic acid chemical space in developing new agents to combat infectious diseases.

Applications As Chemical Probes and Research Tools for 2 3 Ethylcarbamoyl Phenoxy Acetic Acid Derivatives

Utilization in Chemical Biology for Pathway Elucidation

Derivatives of phenoxyacetic acid serve as valuable tools for elucidating complex biological pathways. By interacting with specific protein targets, these small molecules can modulate cellular processes, allowing researchers to study the functional roles of these proteins. For instance, certain derivatives have been developed as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI), a critical node in the Wnt/β-catenin signaling pathway often implicated in cancer. nih.gov

One such study focused on 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives, which are structurally related to 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid. A lead compound from this series, compound 30 , was shown to disrupt the β-catenin/BCL9 interaction with a Kᵢ of 3.6 μM. nih.gov In cell-based assays, this compound selectively interfered with the β-catenin/BCL9 PPI without affecting the β-catenin/E-cadherin interaction. This selectivity is crucial for a chemical probe, as it minimizes off-target effects and allows for a more precise interrogation of the intended pathway. The use of such probes demonstrated a dose-dependent suppression of Wnt signaling, leading to the downregulation of oncogenic target genes. nih.gov This highlights how specifically designed phenoxyacetic acid derivatives can be employed to dissect the intricacies of signaling cascades like the Wnt pathway.

Role as a Privileged Scaffold in Ligand and Probe Design

The phenoxyacetic acid core is considered a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a fertile starting point for the design of novel ligands and probes. researchgate.netmdpi.com The inherent structural features of the phenoxyacetic acid moiety, including its aromatic ring, ether linkage, and carboxylic acid group, provide a versatile template for chemical modification and optimization of binding to various protein active sites.

The utility of this scaffold is exemplified by its use in the development of selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.netnih.gov Researchers have synthesized a series of phenoxyacetic acid derivatives and evaluated their inhibitory activity against COX-1 and COX-2 enzymes. researchgate.netnih.gov By systematically modifying the substituents on the phenoxy ring and the acetic acid side chain, it is possible to achieve high selectivity for COX-2, which is a key target in inflammation. researchgate.netnih.gov This demonstrates the "privileged" nature of the scaffold, as it can be adapted to target different enzymes with high specificity. The ability to readily synthesize a library of analogs from a common core structure is a significant advantage in the development of chemical probes for a diverse range of biological targets.

Development of Analogs for Detailed Mechanistic Investigations

The synthesis of a series of analogs based on a core scaffold is a fundamental strategy in medicinal chemistry to probe the structure-activity relationship (SAR) and to gain insights into the mechanism of action. For phenoxyacetic acid derivatives, the development of analogs has been crucial in understanding how these compounds interact with their biological targets.

In the context of developing inhibitors for the β-catenin/BCL9 PPI, a library of 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives was synthesized to explore the SAR. nih.gov Modifications were made to the piperidine (B6355638) ring and the phenoxy group to optimize the binding affinity and cellular activity. This systematic approach allowed the researchers to identify key structural features required for potent and selective inhibition.

Similarly, in the development of COX-2 inhibitors, a variety of phenoxyacetic acid hydrazone derivatives were synthesized and tested. researchgate.netnih.gov The data from these analogs helped to build a comprehensive SAR model, indicating which substitutions on the aromatic rings and the hydrazone linker were most favorable for COX-2 inhibition. This detailed mechanistic understanding, derived from analog studies, is essential for the rational design of more potent and selective chemical probes and potential therapeutic agents.

Application in Pre-clinical Research Models for Biological Validation (Methodological Focus)

The validation of the biological activity and mechanism of action of chemical probes requires testing in relevant preclinical models. Both in vitro and ex vivo models are employed to assess the efficacy and selectivity of phenoxyacetic acid derivatives.

In vitro models, such as cell-based assays and enzyme inhibition assays, are the first step in evaluating the biological activity of new chemical entities. For phenoxyacetic acid derivatives targeting cancer, human cancer cell lines are commonly used. For example, derivatives of phenoxyacetamide have been screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. mdpi.com The choice of cell lines is justified by their relevance to the disease being studied. For instance, cell lines with aberrant Wnt signaling are particularly relevant for testing inhibitors of the β-catenin/BCL9 interaction. nih.gov

Enzyme inhibition assays are also critical for determining the potency and selectivity of compounds. For the development of COX inhibitors, the inhibitory activity of phenoxyacetic acid derivatives was assessed against purified ovine COX-1 and human COX-2 enzymes. nih.gov This allows for a direct comparison of the inhibitory potential against the two isoforms and the calculation of a selectivity index.

The following table summarizes the in vitro activity of selected phenoxyacetic acid derivatives against various cancer cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyridazine hydrazide with phenoxy acetic acid | HepG2 | 6.9 ± 0.7 | mdpi.com |

| 5-Fluorouracil (Reference) | HepG2 | 8.3 ± 1.8 | mdpi.com |

Ex vivo models bridge the gap between in vitro experiments and in vivo studies in whole organisms. These models use tissues or organs isolated from an organism and maintained in a viable state in a controlled external environment. While specific ex vivo studies for "this compound" are not available, the methodologies used for related compounds are informative.

For anti-inflammatory phenoxyacetic acid derivatives, the carrageenan-induced paw edema model in rats is a common in vivo model that has ex vivo components in its analysis. researchgate.netnih.gov Following the in vivo experiment, tissue samples from the paw can be collected for ex vivo analysis of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov This allows for a more detailed investigation of the compound's mechanism of action in a physiologically relevant tissue context.

The following table presents data from an in vivo study of phenoxyacetic acid derivatives, which includes the ex vivo analysis of inflammatory markers.

| Compound | Paw Thickness Inhibition (%) | Paw Weight Inhibition (%) | TNF-α Reduction (%) | PGE-2 Reduction (%) | Reference |

| 5f | 63.35 | 68.26 | 61.04 | 60.58 | researchgate.netnih.gov |

| 7b | 46.51 | 64.84 | 64.88 | 57.07 | researchgate.netnih.gov |

Future Research Directions and Unexplored Avenues for 2 3 Ethylcarbamoyl Phenoxy Acetic Acid Research

Integration of Multi-Omics Data in Compound Research

A comprehensive understanding of the biological impact of 2-(3-(Ethylcarbamoyl)phenoxy)acetic acid requires a systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to elucidate the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects. bmbreports.orgmdpi.com

Future research should focus on applying a multi-omics framework to cells or organisms treated with the compound. sciety.org For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression, highlighting the signaling pathways modulated by the compound. This could be complemented by proteomic studies (e.g., mass spectrometry) to confirm that observed changes in mRNA levels translate to functional protein alterations. nih.govutmb.edu Furthermore, metabolomics can provide a snapshot of the metabolic shifts occurring within a biological system upon exposure, offering insights into the functional consequences of the compound's activity. nih.govutmb.edu

By integrating these data layers, researchers can construct comprehensive models of the compound's biological effects. This holistic view is critical for moving beyond a single-target perspective and understanding the complex interplay of molecular events that dictate the ultimate physiological or pathological outcome. bmbreports.org User-friendly toolboxes designed for multi-omics integration can facilitate this process, allowing for advanced computational analysis by a broader range of researchers. sciety.org

Table 1: Proposed Multi-Omics Integration Strategy

| Omics Layer | Technique | Potential Insights |

|---|---|---|

| Genomics | DNA Sequencing | Identify genetic variations influencing compound sensitivity or resistance. |

| Transcriptomics | RNA-Sequencing | Profile changes in gene expression to map affected cellular pathways. |

| Proteomics | Mass Spectrometry | Quantify protein abundance and post-translational modifications to validate pathway modulation. |

| Metabolomics | NMR/Mass Spectrometry | Characterize alterations in metabolic profiles to understand functional outcomes. |

Advanced Computational Design and Optimization Strategies for Novel Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods offer a rational and efficient path toward designing novel analogs with improved potency, selectivity, and pharmacokinetic properties. plos.orgnih.govnih.gov

Future efforts should employ structure-based and ligand-based design strategies. If a biological target is known, molecular docking simulations can be used to predict the binding modes of new analogs within the target's active site. mdpi.com This information can guide the synthesis of derivatives with optimized interactions. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to build predictive models that correlate the chemical structures of a series of analogs with their biological activity. researchgate.net

Machine learning and artificial intelligence are poised to further revolutionize this field. plos.org Algorithms can be trained on existing chemical and biological data to generate novel molecular structures with desired properties, significantly accelerating the design-synthesis-test cycle. plos.org These computational approaches, combined with physics-based modeling, can explore vast chemical spaces to identify promising candidates for synthesis and experimental validation. plos.org

Table 2: Computational Strategies for Analog Design

| Strategy | Description | Application for Analogs |

|---|---|---|

| Molecular Docking | Simulates the interaction between a small molecule and a macromolecule. | Predict binding affinity and orientation of new analogs to a specific biological target. |

| QSAR Modeling | Correlates chemical structure with biological activity through statistical models. | Predict the activity of unsynthesized analogs based on their structural features. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assess the stability of the compound-target complex and understand dynamic interactions. |

| Machine Learning | Uses algorithms to learn from data and generate novel chemical structures. | Design new analogs with optimized properties based on learned patterns. |

Exploration of Novel Biological Targets and Pathways

While initial research may have identified primary biological activities for this compound, its full therapeutic or functional potential may lie in unexplored pathways. The phenoxyacetic acid scaffold is present in a diverse range of pharmacologically active agents, suggesting that its derivatives could interact with multiple biological targets. jetir.org

A promising avenue for future research is target deconvolution, which aims to identify the specific molecular targets responsible for a compound's observed effects. This can be achieved through methods such as chemical proteomics, where the compound is used as a "bait" to pull down its binding partners from cell lysates. Additionally, phenotypic screening of the compound across a wide range of cell lines or disease models can reveal unexpected activities, which can then be investigated to identify the underlying mechanism and molecular target. nih.gov

Research into related phenoxyacetic acid derivatives has shown activity against targets like the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, which is implicated in cancer. nih.govresearchgate.net Other derivatives have been found to act as prostacyclin partial agonists, affecting platelet aggregation. nih.gov These findings suggest that analogs of this compound could be investigated for activity in pathways related to Wnt signaling, hemostasis, or inflammation. researchgate.netnih.govmdpi.com Further studies could also explore effects on cellular membranes and excitability, as has been demonstrated for other new phenoxyacetic acid derivatives. nih.gov

Innovative Synthetic Pathways for Analog Libraries and Diversification

The synthesis of a diverse library of analogs is fundamental to exploring the structure-activity relationship and optimizing the properties of this compound. Future research should focus on developing innovative and efficient synthetic methodologies to facilitate this chemical diversification. jetir.orgnih.gov

Modern synthetic strategies such as combinatorial chemistry and high-throughput synthesis can be employed to rapidly generate a large number of derivatives. researchgate.net This involves the systematic modification of different parts of the parent molecule. For this compound, this could include altering the substituents on the phenyl ring, modifying the ethylcarbamoyl group, or changing the acetic acid moiety. mdpi.comresearchgate.net

The development of novel catalytic systems or the use of green chemistry principles, such as synthesis in high-temperature water, can make the production of these analogs more efficient and environmentally friendly. google.comuni-konstanz.de For example, new methods for forming the core phenoxyacetic acid structure or for the late-stage functionalization of the molecule could significantly streamline the synthesis of a diverse chemical library for biological screening. nih.govnih.govmdpi.com

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(3-(ethylcarbamoyl)phenoxy)acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : The synthesis typically involves coupling 3-(ethylcarbamoyl)phenol with bromoacetic acid derivatives under alkaline conditions. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

- Catalyst : Use potassium carbonate or triethylamine to deprotonate the phenolic oxygen, enhancing nucleophilicity .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Data Note : Yield optimization often requires iterative adjustment of solvent polarity (e.g., DMF vs. THF) and molar ratios (phenol:haloacetic acid = 1:1.2) .

Basic Research: Structural Elucidation

Q. Q2. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) shows distinct signals for the ethylcarbamoyl group (δ 1.1–1.3 ppm for CH3, δ 3.2–3.4 ppm for CH2) and acetic acid moiety (δ 4.6 ppm for CH2) .

- FT-IR : Confirm the presence of carbonyl groups (C=O stretch at ~1680 cm⁻¹ for carbamoyl and ~1720 cm⁻¹ for acetic acid) .

- In silico Validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data, ensuring structural accuracy .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q3. How can researchers systematically modify the substituents on the phenyl ring to study the compound’s biological activity?

Methodological Answer :

- Substituent Screening : Introduce electron-withdrawing (e.g., -NO₂, -Br) or electron-donating groups (e.g., -OCH₃, -CH₃) at the 2-, 4-, or 5-positions of the phenyl ring to assess effects on receptor binding .

- Biological Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .

- Data Analysis : Apply multivariate regression to correlate substituent Hammett constants (σ) with bioactivity trends .

Advanced Research: Metabolic Pathways

Q. Q4. What methodologies are recommended for studying the metabolic stability and degradation pathways of this compound in vitro?

Methodological Answer :

- Hepatocyte Incubation : Use primary human hepatocytes (PHH) or microsomal fractions to identify phase I (oxidation) and phase II (glucuronidation) metabolites .

- LC-MS/MS Analysis : Employ a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate and quantify metabolites. Key metabolites may include hydroxylated or hydrolyzed derivatives .

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes involved .

Advanced Research: Solubility and Formulation Challenges

Q. Q5. How can researchers address poor aqueous solubility during preclinical formulation studies?

Methodological Answer :

- Co-Solvent Systems : Test binary mixtures (e.g., PEG 400/water) or surfactants (e.g., Tween 80) to enhance solubility. Phase diagrams can identify optimal ratios .

- Solid Dispersion : Prepare amorphous forms via spray drying (e.g., with PVP-VA64) and characterize using differential scanning calorimetry (DSC) to confirm glass transition .

- pH Adjustment : Solubilize the acetic acid moiety in mildly alkaline buffers (pH 7.4–8.0), monitoring stability via HPLC to prevent hydrolysis .

Advanced Research: Resolving Contradictory Bioactivity Data

Q. Q6. What strategies are effective for reconciling discrepancies in reported biological activities across studies?

Methodological Answer :

- Source Validation : Cross-check compound purity (HPLC ≥98%) and storage conditions (e.g., desiccated at -20°C) to rule out degradation artifacts .

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-luminescence) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .

Basic Research: Safety and Handling Protocols

Q. Q7. What are the critical safety precautions for handling this compound in laboratory settings?

Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis steps .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

- Storage : Store in amber vials under nitrogen at 4°C to prevent oxidation .

Advanced Research: Computational Modeling

Q. Q8. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets?

Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., G-protein-coupled receptors) .

- Force Fields : Apply CHARMM36 parameters to simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns .

- Free Energy Calculations : Perform MM-GBSA analysis to estimate binding free energies and validate with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.